molecular formula C9H13N3S B1444962 2-Thiomorpholinopyridin-4-amine CAS No. 1249613-30-6

2-Thiomorpholinopyridin-4-amine

Cat. No. B1444962
CAS RN: 1249613-30-6
M. Wt: 195.29 g/mol
InChI Key: QDCJHCZEXWJFPY-UHFFFAOYSA-N
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Description

2-Thiomorpholinopyridin-4-amine is an organic compound that contains nitrogen and sulfur atoms. It is a derivative of amines, which are organic compounds that resemble ammonia but have one or more hydrogen atoms replaced by organic substituents .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N3S, and its molecular weight is 195.28 . The structure of amines, including this compound, can be analyzed using various spectroscopic methods, such as 1H NMR spectra and mass spectrometry .


Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

Amines, including this compound, are known for their ability to act as weak organic bases . More specific physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Relevant Papers The search results include several papers related to amines and their derivatives . These papers discuss the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidines, a class of compounds related to this compound . Another paper discusses new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Martynov, Makhaeva, and Amosova (2013) explored the synthesis of hydrazones derived from 2-thiomorpholinopyridin-4-amine, demonstrating its utility in creating complex organic compounds. The study highlighted the formation of N-(organylmethylidene)-(2E,6E)bis-(chloromethylidene)thiomorpholin-4-amines, showcasing the compound's reactivity and potential in organic synthesis. The structural properties of these hydrazones were confirmed using NMR and 2D 1H–1H NOESY experiments (Martynov, Makhaeva, & Amosova, 2013).

Chemical Reactivity and Equilibrium Studies

Doddi and Ercolani (1984) provided insights into the chemical reactivity and equilibrium of compounds related to this compound. Their research focused on the kinetics and equilibrium constants in reactions involving similar compounds, contributing to a deeper understanding of the compound’s reactive behavior under various conditions (Doddi & Ercolani, 1984).

Potential in Medicinal Chemistry

A study by Das Neves et al. (2019) synthesized thiazolidin-4-one and thiazinan-4-one derivatives using an amine precursor related to this compound. This research highlighted the compound's role in developing new acetylcholinesterase inhibitors, indicating its potential applications in medicinal chemistry (Das Neves et al., 2019).

Catalysis and Synthesis

Wippich, Truchan, and Bach (2016) explored the use of compounds related to this compound in catalysis. Their work involved the amination of thiophene and benzene nuclei, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Wippich, Truchan, & Bach, 2016).

Hydrogen-Bond Basicity Studies

Graton, Berthelot, and Laurence (2001) conducted a study on the hydrogen-bond basicity of secondary amines, including compounds structurally related to this compound. This research is significant for understanding the interaction of these compounds with other molecules, which is crucial in various chemical and pharmaceutical processes (Graton, Berthelot, & Laurence, 2001).

Biochemical Analysis

Biochemical Properties

2-Thiomorpholinopyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and mitochondrial respiration . These interactions are crucial for maintaining cellular energy balance and metabolic processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

This compound exerts notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound affects the activity of macrophages by modulating mitochondrial respiration and alternative activation pathways. This modulation can lead to changes in cellular energy production and immune responses. Additionally, this compound has been found to impact the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This interaction can lead to changes in metabolic flux and the regulation of various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to affect the polyamine biosynthesis pathway, which plays a critical role in cell growth and differentiation. Understanding the metabolic pathways associated with this compound can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is crucial for its biological activity and therapeutic potential. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function . The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with enzymes involved in energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes. Understanding the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-thiomorpholin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJHCZEXWJFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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